4-Methoxybenzenesulfonyl fluoride
Overview
Description
4-Methoxybenzenesulfonyl fluoride is an organic compound with the molecular formula C7H7FO3S. It is a sulfonyl fluoride derivative, characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a sulfonyl fluoride group. This compound is known for its utility in various chemical reactions, particularly in the field of click chemistry, where it serves as a connector for the assembly of small molecules with proteins or nucleic acids .
Scientific Research Applications
4-Methoxybenzenesulfonyl fluoride has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Sulfonyl fluorides, including 4-Methoxy-benzenesulfonyl fluoride, are emerging as the workhorse functional group, with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
Mechanism of Action
Target of Action
4-Methoxybenzene-1-sulfonyl fluoride, also known as 4-methoxybenzenesulfonyl fluoride, is a sulfonyl fluoride compound . Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have the ability to form a stable covalent bond with amino acids such as Lys, His, and Tyr residues .
Mode of Action
The sulfonyl fluoride motif in 4-Methoxybenzene-1-sulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This compound interacts with its targets (amino acids or proteins) through a process known as click chemistry . This interaction results in the formation of a stable covalent bond .
Biochemical Pathways
It’s known that sulfonyl fluorides can interact with context-specific amino acids or proteins for diverse applications . This suggests that the compound could potentially affect multiple biochemical pathways depending on the specific proteins it interacts with.
Pharmacokinetics
It’s worth noting that the compound’s resistance to hydrolysis under physiological conditions could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-Methoxybenzene-1-sulfonyl fluoride’s action would depend on the specific proteins it interacts with. Given its ability to form stable covalent bonds with certain amino acids , it could potentially alter the function of these proteins, leading to various downstream effects.
Action Environment
It’s known that the compound is moisture sensitive , which suggests that humidity could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
4-Methoxybenzene-1-sulfonyl fluoride plays a significant role in biochemical reactions. The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach for the usage of amides and phosphate groups as linkers .
Molecular Mechanism
The molecular mechanism of 4-Methoxybenzene-1-sulfonyl fluoride involves its interaction with biomolecules. It is known that sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Click Chemistry: It is widely used in click chemistry for the assembly of -SO2- linked small molecules with proteins or nucleic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Click Chemistry: The reactions are often performed under mild conditions, with the presence of catalysts such as copper(I) iodide to facilitate the process.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile used.
Click Chemistry: The products are typically -SO2- linked conjugates of small molecules with proteins or nucleic acids.
Comparison with Similar Compounds
4-Methoxybenzenesulfonyl fluoride can be compared with other sulfonyl fluoride derivatives such as:
- 4-Fluorobenzenesulfonyl fluoride
- 2-Fluorobenzenesulfonyl fluoride
- 1,3-Benzenedisulfonyl fluoride
Uniqueness
The presence of the methoxy group in this compound imparts unique electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. This makes it particularly useful in applications requiring high reactivity and selectivity .
Properties
IUPAC Name |
4-methoxybenzenesulfonyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEMDSDRFAIOOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496941 | |
Record name | 4-Methoxybenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368-91-2 | |
Record name | 4-Methoxybenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 368-91-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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